molecular formula C33H42N6 B12565046 2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine CAS No. 201544-02-7

2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine

Cat. No.: B12565046
CAS No.: 201544-02-7
M. Wt: 522.7 g/mol
InChI Key: HGVKWFBPCQHLML-UHFFFAOYSA-N
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Description

2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine is an organic compound known for its unique structural and electronic properties. It is a derivative of triazine, a heterocyclic compound, and features three diethylamino groups attached to phenyl rings at the 2, 4, and 6 positions of the triazine core.

Preparation Methods

The synthesis of 2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine typically involves a multi-step process. One common method includes the reaction of cyanuric chloride with 4-(diethylamino)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often in an inert atmosphere, to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:

Scientific Research Applications

2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine is primarily related to its electronic structure. The diethylamino groups donate electron density to the triazine core, enhancing its electron-accepting ability. This property is crucial in its function as a charge transport material in electronic devices. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating efficient charge transfer and improving the performance of electronic devices .

Comparison with Similar Compounds

2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine can be compared with other similar compounds, such as:

    Triphenylamine: Like this compound, triphenylamine is used in electronic applications due to its excellent charge transport properties. the presence of the triazine core in this compound provides additional stability and electronic versatility.

    Tris(4-bromophenyl)amine: This compound is another derivative of triphenylamine, but with bromine substituents.

Properties

CAS No.

201544-02-7

Molecular Formula

C33H42N6

Molecular Weight

522.7 g/mol

IUPAC Name

4-[4,6-bis[4-(diethylamino)phenyl]-1,3,5-triazin-2-yl]-N,N-diethylaniline

InChI

InChI=1S/C33H42N6/c1-7-37(8-2)28-19-13-25(14-20-28)31-34-32(26-15-21-29(22-16-26)38(9-3)10-4)36-33(35-31)27-17-23-30(24-18-27)39(11-5)12-6/h13-24H,7-12H2,1-6H3

InChI Key

HGVKWFBPCQHLML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N(CC)CC)C4=CC=C(C=C4)N(CC)CC

Origin of Product

United States

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